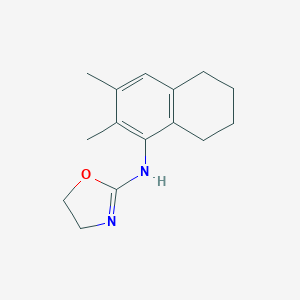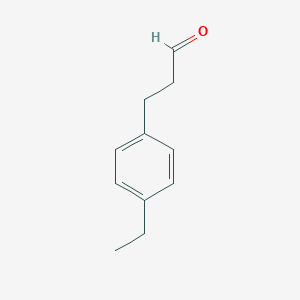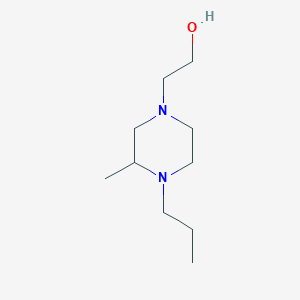
2-(3-Methyl-4-propylpiperazin-1-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methyl-4-propylpiperazin-1-yl)ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a derivative of piperazine and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2-(3-Methyl-4-propylpiperazin-1-yl)ethanol is not fully understood. However, it is believed to act on various receptors in the brain, including dopamine and serotonin receptors. It has been found to modulate the release of neurotransmitters, leading to its anxiolytic and antipsychotic effects.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-Methyl-4-propylpiperazin-1-yl)ethanol can affect various biochemical and physiological processes. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. The compound has also been found to reduce pain by inhibiting the production of prostaglandins. Additionally, it has been found to have anxiolytic effects by modulating the release of neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(3-Methyl-4-propylpiperazin-1-yl)ethanol in lab experiments include its potential therapeutic applications and its ability to modulate various biochemical and physiological processes. However, the limitations include the lack of understanding of its mechanism of action and the need for further research to determine its efficacy and safety.
Orientations Futures
There are several future directions for the research of 2-(3-Methyl-4-propylpiperazin-1-yl)ethanol. One direction is to further investigate its potential use in the treatment of cancer. Another direction is to study its effects on other biochemical and physiological processes, such as the immune system and the cardiovascular system. Additionally, further research is needed to determine its safety and efficacy in humans.
Conclusion:
In conclusion, 2-(3-Methyl-4-propylpiperazin-1-yl)ethanol is a chemical compound that has potential therapeutic applications in various fields of medicine. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to determine its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 2-(3-Methyl-4-propylpiperazin-1-yl)ethanol has been achieved using various methods. One of the most common methods involves the reaction of 3-methyl-4-propylpiperazine with ethylene oxide in the presence of a catalyst. The resulting product is then hydrolyzed using an acid to yield 2-(3-Methyl-4-propylpiperazin-1-yl)ethanol.
Applications De Recherche Scientifique
2-(3-Methyl-4-propylpiperazin-1-yl)ethanol has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, analgesic, anxiolytic, and antipsychotic properties. The compound has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
109819-94-5 |
|---|---|
Nom du produit |
2-(3-Methyl-4-propylpiperazin-1-yl)ethanol |
Formule moléculaire |
C10H22N2O |
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
2-(3-methyl-4-propylpiperazin-1-yl)ethanol |
InChI |
InChI=1S/C10H22N2O/c1-3-4-12-6-5-11(7-8-13)9-10(12)2/h10,13H,3-9H2,1-2H3 |
Clé InChI |
DIMGKEGPKQTOAP-UHFFFAOYSA-N |
SMILES |
CCCN1CCN(CC1C)CCO |
SMILES canonique |
CCCN1CCN(CC1C)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




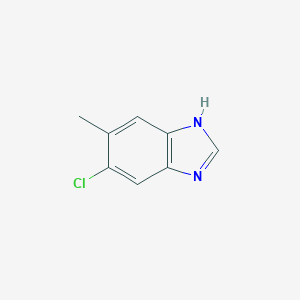
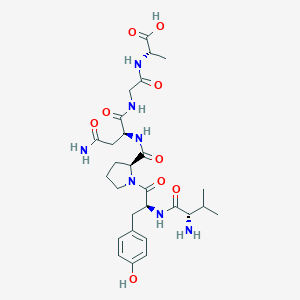
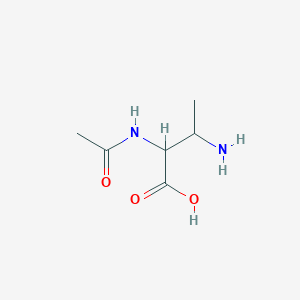
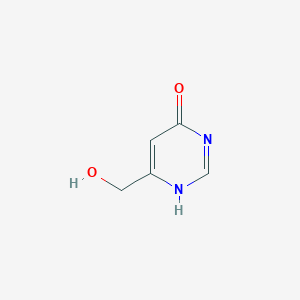
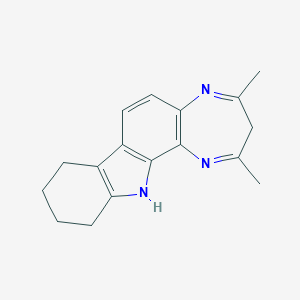
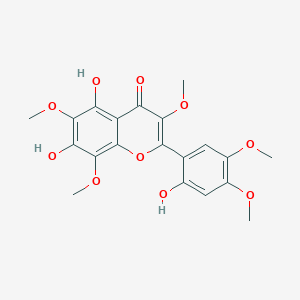


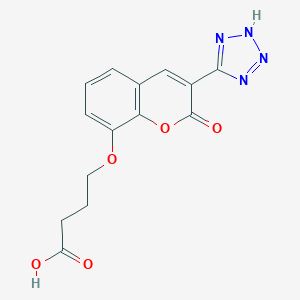
![5-[(3,5-Diethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B9429.png)
![5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride](/img/structure/B9431.png)
